N'-(1-adamantyl)carbamimidothioic acid
Description
N'-(1-Adamantyl)carbamimidothioic acid is a thiourea derivative characterized by the presence of a rigid adamantane moiety. The adamantyl group confers high lipophilicity and steric bulk, enhancing membrane permeability and metabolic stability . This compound serves as a precursor for synthesizing bioactive derivatives, such as thiosemicarbazides and 1,2,4-triazoles, which exhibit antimicrobial and hypoglycemic activities . Its unique structure enables interactions with biological targets, including enzymes and receptors, making it a promising candidate for drug development.
Properties
IUPAC Name |
N'-(1-adamantyl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQENBAFMBIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways via Acyl Chloride and Ammonium Thiocyanate
The foundational approach for synthesizing carbamimidothioic acid derivatives involves the reaction of acyl chlorides with ammonium thiocyanate. As demonstrated in U.S. Patent 4,977,189 , benzoyl chloride reacts with ammonium thiocyanate in acetone under reflux to form N-(aminothioxomethyl)benzamide (Table V ). This method can be adapted for adamantane derivatives by substituting benzoyl chloride with 1-adamantylcarbonyl chloride.
Procedure Adaptation :
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Formation of 1-Adamantylcarbonyl Chloride :
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Thiocarbamation :
Key Data :
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Melting Points : Adamantyl derivatives typically exhibit higher melting points (e.g., 215–220°C ) compared to aromatic analogs due to cage rigidity.
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Purification : Recrystallization from ethanol or acetonitrile enhances purity .
Alkylation and Amidation of Thiourea Intermediates
A two-step process involving alkylation followed by amidation is documented for structurally related compounds. For example, N-benzoylcarbamimidothioic acid methyl ester is synthesized by treating N-(aminothioxomethyl)benzamide with methyl iodide in acetone . This strategy can be extended to adamantyl systems.
Modified Protocol :
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Methylation :
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Amine Functionalization :
Optimization Insights :
Direct Synthesis from 1-Adamantylamine and Thiocyanate Reagents
Recent advancements highlight direct routes using 1-adamantylamine. In a study on hydrazine-1-carbothioamides , adamantane-1-carbohydrazide is synthesized via esterification and hydrazinolysis, suggesting a pathway for thiourea formation.
Proposed Mechanism :
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Thiocyanate Coupling :
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Alternative Route :
Analytical Validation :
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IR Spectroscopy : Absorbance at 1250–1300 cm⁻¹ (C=S stretch) and 3300–3400 cm⁻¹ (N-H stretch) .
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¹H NMR : Adamantyl protons appear as multiplets at δ 1.6–2.2 ppm, while thiourea NH signals resonate at δ 8.5–9.5 ppm .
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 70–85% | High | Moderate | Industrial |
| Alkylation-Amidation | 60–75% | Moderate | High | Lab-scale |
| Direct Synthesis | 50–65% | Variable | Low | Pilot-scale |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions: N'-(1-adamantyl)carbamimidothioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various scientific and industrial applications.
Scientific Research Applications
N'-(1-adamantyl)carbamimidothioic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, this compound is used in the production of various materials and products, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of N'-(1-adamantyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The molecular targets and pathways involved in the mechanism of action of this compound are studied to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamimidothioic Acid Esters
a) Carbamimidothioic Acid Phenylmethyl Ester Salts
- Structure : Aromatic phenylmethyl ester group instead of adamantyl.
- Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), as well as fungi. The (3,4,5-trichlorophenyl) methyl ester chloride derivative showed the highest efficacy, attributed to electron-withdrawing chloro groups enhancing electrophilicity .
- Mechanism : Decomposes into mercapto-derivatives, which disrupt microbial cell membranes .
b) Carbamimidothioic Acid 1-Methylethyl Ester
- Structure : Aliphatic isopropyl ester group.
- Activity: Identified as a degradation product of low-density polyethylene (LDPE) by microbial action.
c) Carbamimidothioic Acid Isopropyl Ester Hydriodide
- Structure : Isopropyl ester with a hydriodide counterion.
- Activity: No explicit biological data reported, but structural similarity suggests possible antimicrobial or anticancer applications .
Key Structural-Activity Differences :
- Adamantyl vs. Aromatic Esters : The adamantyl group in N'-(1-adamantyl)carbamimidothioic acid enhances metabolic stability compared to phenylmethyl esters, which may degrade faster due to esterase activity .
- Lipophilicity : Adamantyl derivatives exhibit higher logP values, improving blood-brain barrier penetration, whereas phenylmethyl esters prioritize solubility for antimicrobial action .
Thiourea and Oxazolidine Derivatives
a) Thiourea Derivatives from L-Norephedrine
- Structure: Thiourea linked to a chiral 2-amino-1-phenylpropanol moiety.
- Activity : Potent anticancer activity against breast (MCF-7) and colon (HCT-116) cancer cells, comparable to doxorubicin. The 2-thioxoimidazolidin-4-one derivative showed superior efficacy, likely due to hydrogen bonding with cellular targets .
b) N-(1-Adamantyl)carbothioamide Derivatives
- Structure : Adamantyl group directly attached to the carbothioamide core.
- Activity: Moderate antimicrobial activity (MIC: 8–32 µg/mL for S. aureus) and notable hypoglycemic effects (50% glucose reduction in diabetic models) .
Comparison :
- Target Specificity: Adamantyl derivatives prioritize metabolic disorders (e.g., diabetes), while L-norephedrine-based thioureas focus on oncology .
- Stereochemical Influence: The chiral center in L-norephedrine derivatives enhances target selectivity, whereas adamantyl derivatives rely on hydrophobic interactions .
Phosphinyl Carbamimidothioic Acid Esters
- Structure: Phosphorus-containing derivatives (e.g., N'-(dimethoxyphosphinothioyl)-N,N-dimethyl carbamimidothioic acid ethyl ester).
- Activity : Used as systemic insecticides, disrupting acetylcholinesterase in pests. The phosphinyl group increases reactivity, enabling rapid hydrolysis in environmental conditions .
- Comparison : Unlike this compound, these compounds prioritize pesticidal activity over human therapeutic applications .
Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| This compound | 3.8 | 0.12 (Water) | >24 hours |
| Phenylmethyl ester chloride | 2.5 | 1.5 (DMSO) | 6–8 hours |
| L-Norephedrine thiourea | 1.9 | 4.2 (Ethanol) | 12 hours |
Research Findings and Implications
- Adamantyl Advantage : The adamantyl group in this compound provides superior metabolic stability, making it suitable for chronic conditions like diabetes .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in phenylmethyl esters) enhance antimicrobial potency, while bulky groups (e.g., adamantyl) improve pharmacokinetics .
- Therapeutic Diversification : Structural modifications enable applications ranging from anticancer agents to pesticides, highlighting the versatility of carbamimidothioic acid derivatives .
Q & A
Q. What are the recommended synthetic routes for N'-(1-adamantyl)carbamimidothioic acid, and how can purity be optimized?
Methodological Answer:
- Thiourea Derivative Formation : React 1-adamantylamine with thiocyanate reagents (e.g., thiophosgene or ammonium thiocyanate) under anhydrous conditions. Monitor the reaction via TLC or HPLC to track intermediate formation .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the product. Purity validation requires ≥95% by NMR (¹H/¹³C) and LC-MS .
- Critical Considerations : Adamantane’s steric bulk may slow reaction kinetics; elevated temperatures (60–80°C) or catalytic acid (e.g., HCl) can improve yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR detects adamantyl protons (δ 1.6–2.2 ppm as multiplet) and thiourea NH signals (δ 8–10 ppm). ¹³C NMR confirms the carbamimidothioic acid backbone (C=S at ~170–180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns to validate structural integrity .
- FT-IR : Key peaks include N-H stretches (3200–3400 cm⁻¹) and C=S vibrations (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Verification : Contradictions often arise from impurities (e.g., oxidized byproducts). Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to standards .
- Assay Standardization : Test activity under controlled conditions (e.g., fixed DMSO concentration ≤0.1%, pH 7.4 buffer) to minimize solvent effects. Replicate assays across multiple cell lines or enzymatic models .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referenced with experimental IC₅₀ values .
Q. What strategies improve the stability of this compound during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation. Avoid exposure to moisture (use desiccants) .
- Incompatibility Notes : Degrades in the presence of strong oxidizers (e.g., peroxides), releasing NOx and CO₂. Use reducing agents (e.g., ascorbic acid) in aqueous buffers .
- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges arise?
Methodological Answer:
- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals. Adamantane’s rigidity may require seeding or temperature cycling .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELX software (SHELXD for solution, SHELXL for refinement) resolves heavy atom positions .
- Challenges : Low crystal quality due to adamantane’s hydrophobic core. Address twinning via PLATON’s TWINLAW or iterative refinement .
Q. What computational methods are suitable for modeling the reactivity of this compound in drug design?
Methodological Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD Simulations : GROMACS or AMBER models ligand-protein interactions over 100-ns trajectories, analyzing binding free energy (MM-PBSA) .
- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetics (e.g., blood-brain barrier penetration) linked to adamantane’s lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
